molecular formula C8H15NS B117468 N,N-dimethylhex-5-enethioamide CAS No. 159214-87-6

N,N-dimethylhex-5-enethioamide

Cat. No. B117468
M. Wt: 157.28 g/mol
InChI Key: SGXSMWSJUBISDT-UHFFFAOYSA-N
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Description

N,N-dimethylhex-5-enethioamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of N,N-dimethylhex-5-enethioamide is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase activity and the induction of apoptosis in cancer cells. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Biochemical And Physiological Effects

N,N-dimethylhex-5-enethioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity, which can lead to increased levels of acetylcholine in the brain. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. It has also been shown to modulate the immune system, which can lead to increased production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

The advantages of using N,N-dimethylhex-5-enethioamide in lab experiments include its ability to inhibit acetylcholinesterase activity, induce apoptosis in cancer cells, and modulate the immune system. However, there are also limitations to using N,N-dimethylhex-5-enethioamide in lab experiments, including its toxicity and the need for careful handling.

Future Directions

There are many future directions for research involving N,N-dimethylhex-5-enethioamide. Some possible areas of research include the development of new drugs based on the structure of N,N-dimethylhex-5-enethioamide, the study of its effects on different types of cancer cells, and the investigation of its potential as a tool for studying the structure and function of proteins and enzymes.
In conclusion, N,N-dimethylhex-5-enethioamide is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to have a wide range of biochemical and physiological effects, and there are many future directions for research involving this compound. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,N-dimethylhex-5-enethioamide have been discussed in this paper.

Synthesis Methods

The synthesis method for N,N-dimethylhex-5-enethioamide involves the reaction of hex-5-enylamine with carbon disulfide in the presence of a base. The resulting product is then treated with dimethyl sulfate to form N,N-dimethylhex-5-enethioamide. This method has been used successfully in the laboratory to produce high-quality N,N-dimethylhex-5-enethioamide for research purposes.

Scientific Research Applications

N,N-dimethylhex-5-enethioamide has been used extensively in scientific research due to its unique properties. It has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit acetylcholinesterase activity, induce apoptosis in cancer cells, and modulate the immune system. It has also been used as a tool to study the structure and function of proteins and enzymes.

properties

CAS RN

159214-87-6

Product Name

N,N-dimethylhex-5-enethioamide

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N,N-dimethylhex-5-enethioamide

InChI

InChI=1S/C8H15NS/c1-4-5-6-7-8(10)9(2)3/h4H,1,5-7H2,2-3H3

InChI Key

SGXSMWSJUBISDT-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CCCC=C

Canonical SMILES

CN(C)C(=S)CCCC=C

synonyms

5-Hexenethioamide, N,N-dimethyl-

Origin of Product

United States

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